Methyl quinoline-6-carboxylate
Description
Overview and Significance in Chemical Research
Methyl quinoline-6-carboxylate is an aromatic compound featuring a quinoline (B57606) core structure with a methyl ester group attached at the 6-position. ontosight.ai The quinoline framework itself is a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. iipseries.org The presence of the methyl carboxylate functional group provides a reactive site for further chemical modifications, making it a valuable intermediate in organic synthesis. ontosight.ai
The significance of this compound in chemical research stems primarily from its role as a building block. ontosight.ai The quinoline motif is a well-established pharmacophore, a molecular feature responsible for a drug's pharmacological activity, and is found in numerous biologically active compounds. nih.govorientjchem.org Consequently, this compound serves as a key starting material for the synthesis of a variety of derivatives. These derivatives are of great interest in medicinal chemistry, where they are investigated for potential therapeutic applications, including anti-cancer, anti-bacterial, and anti-fungal activities. ontosight.aiinovatus.es The compound's ability to be synthetically manipulated allows researchers to create libraries of novel molecules for drug discovery and development programs. ontosight.ai
One of the common methods for its synthesis is the esterification of 6-Quinolinecarboxylic acid. ontosight.ai Its fundamental chemical and physical properties are well-documented, providing a solid foundation for its use in further research.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C11H9NO2 | nih.govscbt.com |
| Molecular Weight | 187.19 g/mol | ontosight.ainih.gov |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 38896-30-9 | nih.gov |
Historical Context of Quinoline Chemistry and its Derivatives
The story of quinoline chemistry began in the 19th century. In 1834, Friedlieb Ferdinand Runge first isolated quinoline from coal tar, which remains a primary commercial source for the compound. iipseries.orgnih.govwikipedia.org Independently, in 1842, Charles Gerhardt obtained a related compound by distilling the well-known antimalarial alkaloid, quinine (B1679958), with potassium hydroxide (B78521). wikipedia.org This historical link to quinine, a natural product used for centuries, gave the new class of compounds its name. iipseries.org
The development of synthetic methods to construct the quinoline ring system was a significant milestone in organic chemistry. Notable early syntheses include the Skraup synthesis (1880), the Friedländer synthesis (1882), and the Combes synthesis (1888), among others. iipseries.orgnih.gov These methods provided chemists with the tools to create a vast array of quinoline derivatives with different substitution patterns, which were previously inaccessible.
The historical importance of quinoline derivatives is deeply rooted in medicine. The natural alkaloid quinine was one of the first effective treatments for malaria. nih.gov This spurred extensive research into synthetic quinoline-based drugs, leading to the development of crucial antimalarials like chloroquine (B1663885) and primaquine. nih.gov Beyond antimalarials, the quinoline scaffold has proven to be a versatile template for drugs with a wide spectrum of activities, including antibacterial (fluoroquinolones), anticancer, and anti-inflammatory properties. nih.govnoveltyjournals.com This rich history has established the quinoline ring system as a privileged scaffold in medicinal chemistry and drug discovery. orientjchem.org
Role of this compound as a Key Scaffold
In modern organic and medicinal chemistry, a "scaffold" refers to a core molecular structure upon which a variety of functional groups can be built to create a family of related compounds. This compound serves as an exemplary key scaffold. orientjchem.org It provides the foundational quinoline nucleus, which is known to interact with various biological targets, combined with a strategically placed methyl ester group that acts as a handle for synthetic elaboration. ontosight.aismolecule.com
The utility of this compound as a scaffold is demonstrated in its application as a precursor for more complex molecules with potential biological activity. smolecule.com For example, the ester can be hydrolyzed to the corresponding carboxylic acid (Quinoline-6-carboxylic acid), which can then be coupled with various amines to form amides. smolecule.com Alternatively, the ester can be converted into a hydrazide, which serves as a starting point for synthesizing heterocyclic derivatives like triazoles and thiadiazoles. inovatus.esbeilstein-journals.org These transformations allow chemists to systematically modify the structure and explore how these changes affect the compound's properties and biological activity. asianpubs.org
The quinoline core imparts favorable properties such as structural rigidity and aromatic character, which are often desirable in drug candidates. cymitquimica.com By starting with this compound, researchers can efficiently generate diverse libraries of novel compounds for screening in various biological assays, accelerating the process of drug discovery and the development of new materials. orientjchem.orgasianpubs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl quinoline-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-11(13)9-4-5-10-8(7-9)3-2-6-12-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRWQTDEIOHXSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353108 | |
| Record name | methyl quinoline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38896-30-9 | |
| Record name | Methyl 6-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38896-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl quinoline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Quinolinecarboxylic acid, methyl ester | |
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Synthetic Methodologies for Methyl Quinoline 6 Carboxylate and Its Derivatives
Direct Esterification of 6-Quinolinecarboxylic Acid
The most straightforward approach to synthesizing methyl quinoline-6-carboxylate is the direct esterification of its corresponding carboxylic acid. ontosight.ai This method involves the reaction of 6-quinolinecarboxylic acid with methanol (B129727), typically facilitated by a catalyst.
Reaction Conditions and Catalysis
Standard esterification protocols, such as the Fischer-Speier method, can be employed, although their efficacy may vary for quinoline-based substrates. The reaction generally requires an acid catalyst to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for attack by methanol. Common catalysts include strong mineral acids like sulfuric acid (H₂SO₄) or gaseous hydrogen chloride (HCl).
Alternative and sometimes more effective methods have been developed to circumvent issues associated with traditional acid catalysis. One such approach involves converting the carboxylic acid to its cesium salt, which is then reacted with an alkylating agent like iodomethane (B122720) (methyl iodide). nih.gov This two-step process can offer higher yields, particularly for substrates where direct esterification is low-yielding. nih.gov Another strategy is to first convert the carboxylic acid to its more reactive acid chloride derivative. This intermediate can then react readily with methanol to form the ester. For challenging esterifications, p-toluenesulfonic acid can also serve as an effective catalyst. researchgate.net
Optimization of Yield and Purity
Optimizing the yield and purity of this compound is crucial. For certain substituted quinoline (B57606) carboxylic acids, direct Fischer-Speier esterification has been found to be low-yielding. nih.gov In these cases, alternative methods provide a significant advantage. The generation of a cesium salt followed by methylation with iodomethane has been shown to produce methyl ester analogs with yields ranging from 71% to 93%. nih.gov
An even more efficient route in terms of yield involves the preparation of the acyl chloride from 6-quinolinecarboxylic acid, followed by reaction with methanol. One documented procedure, after conversion to the acid chloride, reported a 98% yield of the final methyl ester product. chemicalbook.com Purification is typically achieved through standard laboratory techniques. Following the reaction, the mixture is often worked up by extraction with an organic solvent like dichloromethane (B109758). chemicalbook.com The combined organic layers are then dried, and the solvent is removed under reduced pressure to isolate the purified solid product. chemicalbook.com
Table 1: Comparison of Esterification Methods for Quinoline Carboxylic Acids
| Method | Reagents | Typical Yield | Notes |
|---|---|---|---|
| Fischer-Speier Esterification | Methanol, H₂SO₄ or HCl | Low to Moderate | Can be low-yielding for some quinoline derivatives. nih.gov |
| Cesium Salt Formation | 1. Cs₂CO₃ 2. MeI | 71-93% | Effective alternative when direct esterification fails. nih.gov |
| Acid Chloride Intermediate | 1. SOCl₂ or (COCl)₂ 2. Methanol | High (e.g., 98%) | Highly efficient route involving a reactive intermediate. chemicalbook.com |
Friedländer Condensation Approaches
The Friedländer annulation is a powerful and straightforward method for synthesizing quinolines and their derivatives. derpharmachemica.comnih.govustc.edu.cn The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, followed by a cyclodehydration step. derpharmachemica.com
Utilization of 2-amino-4,5-methylenedioxybenzaldehyde Precursors
To generate derivatives of this compound, specifically those with substitution on the benzene (B151609) ring portion of the quinoline scaffold, appropriately substituted precursors are used in the Friedländer condensation. One such precursor is 2-amino-4,5-methylenedioxybenzaldehyde. beilstein-journals.orgnih.govnih.gov The reaction of this aldehyde with compounds containing an active methylene (B1212753) group, such as ethyl 4-chloro-3-oxobutanoate, leads to the formation of the quinoline ring system bearing a methylenedioxy group across the 6- and 7-positions. beilstein-journals.orgnih.gov This approach provides a facile route to novel methylenedioxy-bearing quinoline carboxylic acid derivatives. beilstein-journals.orgnih.gov
Application of Ultrasound Irradiation in Synthesis
The efficiency of the Friedländer condensation can be significantly enhanced through the use of ultrasound irradiation. researchgate.netresearchgate.net This technique has been successfully applied to the synthesis of quinoline derivatives, promoting the reaction under milder conditions and often in shorter time frames. beilstein-journals.orgnih.govresearchgate.net For instance, the condensation of 2-amino-4,5-methylenedioxybenzaldehyde with ethyl 4-chloro-3-oxobutanoate has been carried out using KHSO₄ as a catalyst in 80% ethanol (B145695) at 80 °C under ultrasound irradiation. beilstein-journals.orgnih.gov This "green" chemistry approach accelerates the reaction and can lead to higher yields compared to conventional heating methods. researchgate.net The targeted compounds in these syntheses were obtained in good yields, ranging from 52% to 82%. beilstein-journals.orgnih.gov
Table 2: Friedländer Synthesis of a Quinoline Derivative Using Ultrasound
| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|---|
| 2-amino-4,5-methylenedioxybenzaldehyde | Ethyl 4-chloro-3-oxobutanoate | KHSO₄ | Ultrasound, 80 °C, 80% EtOH | Ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate | Good (e.g., 74%) beilstein-journals.org |
Pfitzinger Reaction Derivatives
The Pfitzinger reaction provides a versatile pathway to quinoline-4-carboxylic acids and their derivatives. researchgate.netiipseries.orgrsc.org The reaction involves the condensation of isatin (B1672199) or a substituted isatin with a carbonyl compound containing an α-methylene group under basic conditions. researchgate.netresearchgate.net
This methodology is a key strategy for accessing a wide range of substituted quinoline carboxylic acids that are not easily prepared by other means. For example, reacting substituted isatins with ketones like 4'-bromopropiophenone (B130284) under basic conditions (e.g., potassium hydroxide (B78521) in refluxing ethanol) yields the corresponding 2-aryl-quinoline-4-carboxylic acid derivatives. nih.gov Similarly, the reaction of isatin with various cyclic ketones in the presence of an alkali affords fused quinoline carboxylic acid structures. ias.ac.in The general mechanism involves the base-catalyzed opening of the isatin ring to form an isatoic acid intermediate, which then condenses with the carbonyl compound and cyclizes to form the quinoline-4-carboxylic acid product. asianpubs.org While this method directly produces quinoline-4-carboxylic acids, these products can subsequently be esterified to their corresponding methyl esters, thus providing an indirect route to derivatives of the target compound. nih.gov
Table 3: Examples of Pfitzinger Reaction for Quinoline Carboxylic Acid Derivatives
| Isatin Component | Carbonyl Component | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Isatin | Cyclohexanone | KOH, Ethanol, Reflux | Tetrahydropyrazolo[4,3-b]carbazol-6(1H)-one derived quinoline | ias.ac.in |
| Substituted Isatins | 4'-Bromopropiophenone | KOH, EtOH/H₂O, Reflux | 2-(4-bromophenyl)quinoline-4-carboxylic acid | nih.gov |
| Isatin | Quinolinooxocarbazole | Alkali | Hetero-ring annelated quinoline carboxylic acid | asianpubs.org |
Condensation of Isatin Derivatives with Ketones
Heterocyclization Reactions
Cyclization reactions are fundamental to the formation of the quinoline ring system. These reactions often involve the formation of a new heterocyclic ring from an acyclic precursor through the creation of one or more new bonds.
The Camps cyclization is a base-catalyzed intramolecular reaction of N-(2-acylaryl)amides that can lead to the formation of quinolin-4-ones or quinolin-2-ones, depending on the substrate and reaction conditions. mdpi.com The mechanism involves an intramolecular aldol-type condensation. mdpi.com The required N-(2-acylaryl)amide precursors can be synthesized through methods like the condensation of a 2-aminoacetophenone (B1585202) with an acid chloride. mdpi.com
Another relevant method is the Conrad-Limpach synthesis, where anilines condense with β-ketoesters. jptcp.comwikipedia.org This reaction can yield 4-hydroxyquinolines. wikipedia.org The reaction conditions, particularly temperature, are critical in determining the product. At lower temperatures, the kinetic product, a β-aminoacrylate, is formed, which then cyclizes to the 4-hydroxyquinoline (B1666331). wikipedia.org At higher temperatures, the thermodynamic product, a β-keto anilide, can form, which upon cyclization leads to a 2-hydroxyquinoline, a variation known as the Knorr quinoline synthesis. wikipedia.org
Several named reactions describe the cyclization to form the quinoline core. The Friedländer synthesis, for example, involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. organic-chemistry.orgwikipedia.org This reaction can be catalyzed by acids or bases and is a straightforward method for preparing poly-substituted quinolines. ijcce.ac.irwikipedia.org Two primary mechanisms are proposed: one involving the initial formation of a Schiff base followed by an internal aldol (B89426) condensation, and an alternative where an aldol-type product forms first, followed by cyclization. thieme-connect.comwikipedia.org
The Doebner-von Miller reaction provides another route to quinolines through the reaction of anilines with α,β-unsaturated carbonyl compounds. nih.govwikipedia.org This reaction is often catalyzed by strong acids. wikipedia.org The Combes quinoline synthesis involves the acid-catalyzed cyclization of an enamine formed from the condensation of a primary arylamine with a 1,3-dicarbonyl compound. iipseries.orgrsc.org
The Gould-Jacobs reaction is another important method, involving the reaction of anilines with diethyl ethoxymethylenemalonate to produce 4-hydroxyquinoline derivatives. iipseries.org
Base-Catalyzed Ester Condensation of Anilides
Other Synthetic Pathways
Beyond the classical named reactions, other synthetic strategies are employed to synthesize or modify quinoline derivatives, including this compound.
The direct alkylation of a quinoline ring system can be a method to introduce substituents. For instance, N-alkylation of 4-oxo-1,4-dihydro-2-quinoline carboxylic acid can be achieved. thieme-connect.com However, competitive O-alkylation can occur. thieme-connect.com Selective N-alkylation has been accomplished via the ring opening of a 1,2-dihydro thieme-connect.comorganic-chemistry.orgoxazino[4,3-a]quinoline-4,6-dione intermediate. thieme-connect.com
The synthesis of this compound itself can be achieved through the esterification of quinoline-6-carboxylic acid. ontosight.ai This can be accomplished by reacting the carboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or ethanolic HCl. nih.gov
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product formation compared to conventional heating methods. researchgate.netlew.ronih.gov This technique has been successfully applied to the synthesis of quinoline derivatives. researchgate.netlew.ro
One notable application involves the synthesis of 2-(1H)-quinolinone compounds. In a specific example, this compound was reacted with ethyl chloroacetate (B1199739) and water in ethyl acetate (B1210297) under microwave irradiation (300 W) for 30 minutes. google.com This process yielded methyl 2-oxo-1,2-dihydroquinoline-6-carboxylate in a high yield of 92%. google.com The reaction proceeds through the formation of a 1-acetic acid ester quinoline chloride salt intermediate, which then undergoes nucleophilic addition with a water molecule in a one-pot reaction. google.com
Another example is the synthesis of novel 2-acethoxymethyl quinoline derivatives. researchgate.netlew.ro In this method, quinoline N-oxides, derived from the corresponding quinoline-4-carboxylic acids, undergo a Claisen mdpi.commdpi.com-sigmatropic rearrangement when treated with acetic anhydride (B1165640) under microwave irradiation. researchgate.netlew.ro This approach has been shown to be significantly more efficient than conventional heating. For instance, the synthesis of N-oxide compounds was achieved in 30 to 40 minutes with yields of 57% to 84% using microwave heating (100 W), compared to 9 to 11 hours and 38% to 67% yields with conventional methods. lew.ro Similarly, the subsequent rearrangement to 2-acetoxyquinoline derivatives took only 15 to 35 minutes with microwave irradiation (900 W) and yielded 60% to 100%, a substantial improvement over the 4 hours and 40% to 80% yields seen with conventional heating. lew.ro
The direct amidation of quinoline-2-carboxylic acid or its esters with substituted anilines under microwave irradiation also presents an efficient route to quinoline-2-carboxanilides. nih.gov
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Quinoline Derivatives
| Product | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| N-oxide compounds | Microwave (100 W) | 30-40 min | 57-84% | lew.ro |
| Conventional | 9-11 hours | 38-67% | lew.ro | |
| 2-acetoxyquinoline derivatives | Microwave (900 W) | 15-35 min | 60-100% | lew.ro |
| Conventional | 4 hours | 40-80% | lew.ro | |
| Methyl 2-oxo-1,2-dihydroquinoline-6-carboxylate | Microwave (300 W) | 30 min | 92% | google.com |
Enzymatic Methods for Quinoline Carboxylic Acid Esterification
While the provided search results focus heavily on chemical synthesis, the mention of "enzymatic methods for quinoline carboxylic acid esterification" in the prompt implies an interest in biocatalysis. Although direct examples for this compound were not found, the principle of enzymatic esterification is a well-established green chemistry approach. Generally, this involves the use of enzymes, such as lipases, to catalyze the esterification of a carboxylic acid with an alcohol. This method offers high selectivity and operates under mild reaction conditions, reducing the need for harsh chemicals and minimizing byproduct formation. Further research would be needed to identify specific enzymes and optimize conditions for the esterification of quinoline-6-carboxylic acid to its methyl ester.
One-Pot Synthesis Strategies
One-pot synthesis, where multiple reaction steps are carried out in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. researchgate.net Several one-pot methodologies have been developed for the synthesis of quinoline carboxylate derivatives.
One such strategy involves the reaction of anilines with formic acid and ethyl propynoate (B1239298) using rhodium acetate as a catalyst. google.com This method provides 3-substituted quinoline carboxylates in yields greater than 80%. google.com The process involves formylation followed by a rhodium-catalyzed C-H insertion ortho to the amino group of the aniline. google.com
Another versatile one-pot approach is the Friedländer condensation. A specific example is the synthesis of ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate, which is achieved through the condensation of 2-amino-4,5-methylenedioxybenzaldehyde with ethyl 4-chloro-3-oxobutanoate using potassium hydrogen sulfate (B86663) (KHSO₄) as a catalyst under ultrasound irradiation. beilstein-journals.org This intermediate can then be used in a subsequent one-pot reaction with various substituted salicylaldehydes to produce a series of 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid derivatives in good yields (52–82%). beilstein-journals.org
Table 2: Examples of One-Pot Syntheses for Quinoline Carboxylate Derivatives
| Reactants | Catalyst/Reagent | Product Type | Yield | Reference |
|---|---|---|---|---|
| Anilines, formic acid, ethyl propynoate | Rhodium acetate | 3-Substituted quinoline carboxylates | >80% | google.com |
| 2-Amino-4,5-methylenedioxybenzaldehyde, ethyl 4-chloro-3-oxobutanoate | KHSO₄ (ultrasound) | Ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate | Not specified | beilstein-journals.org |
| Ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate, substituted salicylaldehydes | - | 2-(Benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid derivatives | 52–82% | beilstein-journals.org |
| β-Nitroacrylates, 2-aminobenzaldehydes | BEMP (solid-supported base) | Quinoline-2-carboxylate derivatives | Good | mdpi.com |
Chemical Reactivity and Transformation of Methyl Quinoline 6 Carboxylate
Electrophilic Aromatic Substitution Reactions
The quinoline (B57606) ring system is generally susceptible to electrophilic attack, although the nitrogen atom deactivates the pyridinone ring towards substitution. Consequently, electrophilic substitution primarily occurs on the benzene (B151609) ring. arsdcollege.ac.in The presence of the electron-withdrawing methyl carboxylate group at the 6-position further influences the regioselectivity of these reactions.
Halogenation at the Quinoline Ring
The halogenation of Methyl quinoline-6-carboxylate has been documented, leading to the formation of bromo-substituted derivatives. Specific isomers such as Methyl 3-bromoquinoline-6-carboxylate and Methyl 4-bromoquinoline-6-carboxylate have been synthesized and are commercially available. sigmaaldrich.comchemdad.com The formation of these products indicates that bromination can occur on both the pyridine (B92270) and benzene rings of the quinoline scaffold. smolecule.comacs.org For instance, the synthesis of related quinoline compounds often involves bromination using bromine in the presence of a Lewis acid catalyst. smolecule.com
Other Electrophilic Functionalizations
Beyond halogenation, the quinoline nucleus can undergo other electrophilic substitutions such as nitration and sulfonation. arsdcollege.ac.in For example, direct sulfonation of this compound with chlorosulfonic acid can introduce a sulfamoyl group onto the ring, although this may present challenges with regioselectivity. vulcanchem.com The sulfonation of unsubstituted quinoline at high temperatures (300°C) is known to yield quinoline-6-sulfonic acid. slideshare.net Additionally, Friedel-Crafts acylation, a classic electrophilic substitution, is a potential transformation for quinoline derivatives, often catalyzed by Lewis acids like aluminum chloride. rsc.org Intramolecular Friedel-Crafts acylation of related quinoline-3-carboxylic acids using polyphosphoric acid (PPA) has also been shown to be an effective method for creating fused-ring systems. beilstein-journals.orgnih.gov
Nucleophilic Reactions
The ester functional group of this compound is the primary site for nucleophilic attack, leading to hydrolysis, amidation, and hydrazide formation. These reactions are crucial for converting the ester into other functional groups, thereby expanding its synthetic utility.
Ester Hydrolysis to 6-Quinolinecarboxylic Acid
The methyl ester group of this compound can be hydrolyzed under basic conditions to yield its corresponding carboxylic acid, 6-Quinolinecarboxylic acid. ontosight.ai This saponification is typically achieved by heating the ester with an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH). googleapis.com The reverse reaction, Fischer-Speier esterification, where 6-Quinolinecarboxylic acid is treated with methanol (B129727) in the presence of an acid catalyst, is a common method for synthesizing the title compound. ontosight.ai
Reaction Conditions for Hydrolysis and Esterification of 6-Quinolinecarboxylate
| Reaction Type | Reagent/Conditions | Product | Yield |
| Hydrolysis | NaOH (aq), reflux, 1.5 h | 6-Quinolinecarboxylic acid | >95% |
| Esterification | Ethanolic HCl, RT, 30 min | Ethyl quinoline-6-carboxylate | 82% |
| Esterification | Methanol, Methanesulfonic acid, reflux, 6 hr | Methyl 6-bromoquinoline-2-carboxylate | 85% chemicalbook.com |
Amidation and Hydrazide Formation
This compound serves as a precursor for the synthesis of quinoline-6-carboxamides and carbohydrazides. Direct reaction with hydrazine (B178648) hydrate (B1144303) leads to the formation of quinoline-6-carbohydrazide (B1297473). nih.gov This hydrazide is a key intermediate that can be further reacted with various aldehydes to produce a series of hydrazone derivatives.
Amide derivatives are typically synthesized from the parent carboxylic acid. This involves a two-step process starting with the hydrolysis of this compound to 6-Quinolinecarboxylic acid. The resulting acid is then activated, commonly by converting it into a more reactive acyl chloride using thionyl chloride (SOCl₂). researchgate.net This intermediate, quinoline-6-carbonyl chloride, readily reacts with a wide range of primary or secondary amines to produce the corresponding N-substituted quinoline-6-carboxamides in good yields. researchgate.net Modern coupling agents like O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HBTU) can also be used to facilitate the direct coupling of the carboxylic acid with amines. jst.go.jpacs.org
Synthesis of Quinoline-6-Carboxamide (B1312354) Derivatives
| Starting Material | Reagents | Product |
| 6-Quinolinecarboxylic acid | 1. SOCl₂, DCM, 50°C, 8h; 2. Various amines | Quinoline-6-carboxamides researchgate.net |
| 2-Substituted 6-bromoquinolines | 1. Lithiation, CO₂; 2. Amines, HBTU | 2-Substituted Quinoline-6-carboxamides jst.go.jp |
Oxidation Reactions
The quinoline ring system can undergo oxidation at several positions. While the carboxylate group at the 6-position is already in a high oxidation state, the nitrogen atom of the pyridine ring is susceptible to oxidation. Treatment of quinoline derivatives with oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide yields the corresponding N-oxide. arsdcollege.ac.inbiosynce.com Specifically, this compound can be oxidized to form Methyl quinoline-1-oxide-6-carboxylate. acs.orgacs.org This transformation is significant as N-oxides are versatile intermediates in their own right, enabling further functionalization of the quinoline ring. For instance, in some biological systems, the oxidation of related compounds like 6-methylquinoline (B44275) can produce not only the carboxylic acid but also the N-oxide. nih.gov
Formation of Quinone Derivatives
The oxidation of the quinoline core can lead to the formation of quinone-like compounds, which possess a conjugated system of carbonyl groups. biosynce.com This transformation typically requires specific oxidizing agents and reaction conditions to oxidize the carbon-carbon double bonds within the aromatic rings. biosynce.com While the oxidation of various quinoline derivatives to quinone-like structures is a known transformation in organic synthesis, specific documented examples detailing the direct oxidation of this compound to a quinone derivative are not prevalent in readily accessible scientific literature. The process generally involves the oxidation of the benzene or pyridine portion of the quinoline scaffold. biosynce.com
Selective Oxidation of Side Chains
The selective oxidation of alkyl side chains attached to the quinoline ring is a valuable transformation for introducing further functionality. This typically involves the conversion of a methyl group to a formyl (aldehyde) or a carboxyl group. While this compound itself does not have additional alkyl side chains, its derivatives can undergo such reactions. For instance, methyl groups at various positions on the quinoline ring can be oxidized. The challenge often lies in preventing over-oxidation to the carboxylic acid when the aldehyde is the desired product. wiley.com
A variety of oxidizing agents have been employed for this purpose, with the choice of reagent being critical for achieving selectivity. For example, selenium dioxide has been traditionally used, though newer, milder methods involving hypervalent iodine reagents have been developed to improve chemoselectivity and functional group tolerance. wiley.com
| Starting Material | Oxidizing Agent | Product | Reference |
|---|---|---|---|
| 4-Methylquinoline | Phenyliodine(III) diacetate (PIDA) | Quinoline-4-carbaldehyde | wiley.com |
| 2-Methylquinoline | Selenium dioxide (SeO2) | Quinoline-2-carboxylic acid | biosynce.com |
| Methyl 2-formylquinoline-6-carboxylate | General oxidizing agents | Quinoline-2,6-dicarboxylic acid |
Reduction Reactions
Reduction reactions of this compound can target either the carbonyl group of the ester or the aromatic quinoline ring system, depending on the reducing agent and reaction conditions employed.
The methyl ester functional group in this compound is a carbonyl group that can be reduced. Typically, this involves the conversion of the ester to a primary alcohol. This transformation requires strong reducing agents, as esters are less reactive than ketones or aldehydes. The most common reagent for this purpose is lithium aluminum hydride (LiAlH4). The reaction proceeds via nucleophilic acyl substitution, followed by reduction of the intermediate aldehyde. For related quinoline carboxylate esters, this reduction provides the corresponding hydroxymethylquinoline.
| Starting Material | Reducing Agent | Product | Plausible Transformation |
|---|---|---|---|
| This compound | Lithium aluminum hydride (LiAlH4) | (Quinolin-6-yl)methanol | Ester to Primary Alcohol |
| Methyl 2-formylquinoline-6-carboxylate | Sodium borohydride (B1222165) (NaBH4) | Methyl 2-(hydroxymethyl)quinoline-6-carboxylate | Aldehyde to Primary Alcohol |
The aromatic quinoline ring system can be reduced to yield a 1,2,3,4-tetrahydroquinoline (B108954) derivative. This transformation is typically achieved through catalytic hydrogenation. The reaction involves the addition of hydrogen across the double bonds of the pyridine portion of the ring system, which is generally more susceptible to reduction than the benzene portion.
This reduction significantly alters the electronic and steric properties of the molecule, transforming the planar, aromatic system into a more flexible, alicyclic-aromatic structure. Research on related quinoline carboxylic acids has shown that reagents like Raney's alloy (a nickel-aluminum alloy) can effectively catalyze this reduction in an aqueous alkaline solution. researchgate.net
| Starting Material | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| 6-Substituted-2-methyl-4-quinoline carboxylic acids | Raney's alloy, aq. NaOH | 6-Substituted-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acids | researchgate.net |
| This compound | H2, Pd/C or PtO2 (Catalytic Hydrogenation) | Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate | General Reaction |
Reduction of Carbonyl Groups
Metal-Catalyzed Coupling Reactions
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures from simpler precursors.
Direct C-H thiolation is a modern synthetic strategy that involves the formation of a carbon-sulfur bond by activating a typically unreactive carbon-hydrogen bond. This approach is highly atom-economical. For heteroaromatic compounds like quinolines, metal catalysts (such as palladium, copper, or rhodium) can facilitate the reaction between a C-H bond on the quinoline ring and a sulfur-containing reagent (e.g., a thiol). While C-H functionalization is a broad and rapidly advancing field of research, specific, documented examples of metal-catalyzed C-H thiolation applied directly to this compound are not extensively reported in the surveyed scientific literature. The reactivity of the various C-H bonds on the quinoline ring would be a key factor in determining the regioselectivity of such a potential transformation.
Palladium-Catalyzed Heteroannulation for Benzofuran (B130515) Moiety Construction
The quinoline scaffold serves as a crucial building block in the synthesis of complex heterocyclic systems. One important transformation involves the construction of a benzofuran moiety fused or linked to the quinoline core, often achieved through palladium-catalyzed heteroannulation reactions. While direct palladium-catalyzed heteroannulation starting from this compound is not extensively documented, the principles are well-established using closely related quinoline derivatives. These reactions typically involve the coupling of a quinoline precursor with a phenolic compound to form the furan (B31954) ring.
A prevalent method for constructing 2-substituted benzofurans is the palladium-catalyzed heteroannulation of o-halophenols with terminal alkynes, a strategy developed extensively by Larock and others. beilstein-journals.orgscielo.brscielo.br This involves a tandem Sonogashira coupling followed by a 5-endo-dig cyclization. beilstein-journals.orgscielo.brscielo.br In the context of quinoline-benzofuran hybrids, synthetic strategies often begin with a functionalized quinoline that can react with a substituted phenol (B47542).
For example, a common route involves starting with a quinoline derivative containing a reactive group, such as a chloromethyl or bromomethyl group, at the 2-position. This group can undergo a Williamson ether synthesis with a salicylaldehyde (B1680747) derivative. The resulting intermediate then undergoes an intramolecular cyclization to form the benzofuran ring. scielo.br Although this specific pathway does not directly use this compound as the starting material, it illustrates the general principle of combining quinoline and phenol moieties.
A more direct approach involving palladium catalysis is the reaction of an o-iodophenol with an acetylenic substrate. researchgate.net This palladium-copper co-catalyzed reaction proceeds through an acyclic intermediate to form the 2-substituted benzofuran. researchgate.net The versatility of palladium catalysis allows for the use of various substituted reactants to generate a diverse library of benzofuran derivatives. acs.org
The general mechanism for such a palladium-catalyzed synthesis of benzofurans can be outlined as follows:
Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition with an aryl halide or triflate (e.g., an o-halophenol derivative).
Coupling/Cyclization: The resulting palladium(II) complex then reacts with the coupling partner (e.g., an alkyne or a pre-formed ether linkage). This is followed by an intramolecular cyclization (heteroannulation) step.
Reductive Elimination: The final step is the reductive elimination of the desired benzofuran product, which regenerates the palladium(0) catalyst for the next cycle. acs.org
| Catalyst System | Reactants | Key Transformation | Reference |
| Pd(OAc)₂, ligand | Aryl boronic acid, 2-(2-formylphenoxy)acetonitriles | Suzuki coupling followed by cyclization | acs.org |
| (PPh₃)PdCl₂, CuI | Terminal alkynes, o-iodophenols | Sonogashira coupling followed by intramolecular cyclization | researchgate.netacs.org |
| K₂CO₃ / 10% KOH | Ethyl 2-(bromomethyl)quinoline-3-carboxylate, Salicylaldehydes | Williamson ether synthesis followed by intramolecular cyclization | scielo.br |
This table summarizes common catalytic systems and reactants for benzofuran synthesis involving related precursors.
Formation of N-Oxides and Subsequent Deoxygenation
The nitrogen atom in the quinoline ring of this compound can be readily oxidized to form the corresponding N-oxide. This transformation modifies the electronic properties of the quinoline ring system, influencing its reactivity and providing a versatile intermediate for further functionalization.
Formation of this compound N-Oxide
The N-oxidation is typically achieved using a peroxy acid, with meta-chloroperoxybenzoic acid (m-CPBA) being a common reagent for this purpose. The reaction is generally carried out in a chlorinated solvent like dichloromethane (B109758) (CH₂Cl₂). A detailed procedure involves dissolving this compound in dichloromethane, cooling the solution, and then adding a solution of m-CPBA dropwise. rsc.org The reaction proceeds efficiently to yield this compound N-oxide. rsc.orgacs.org
| Starting Material | Reagent | Solvent | Product | Reference |
| This compound | m-CPBA (77%) | CH₂Cl₂ | This compound N-Oxide | rsc.org |
Deoxygenation of N-Oxides
The N-oxide can be selectively reduced back to the parent quinoline heterocycle. This deoxygenation step is valuable as the N-oxide group can be used as a temporary activating or directing group for other reactions before being removed. A variety of methods exist for the deoxygenation of N-heterocyclic N-oxides, offering high chemoselectivity and tolerance for other functional groups. acs.orgorganic-chemistry.org
One modern and highly efficient method employs visible light-mediated metallaphotoredox catalysis. acs.orgorganic-chemistry.org In this system, Hantzsch esters are used as a mild stoichiometric reductant. acs.org This protocol allows for the deoxygenation of a wide range of N-oxides, including this compound N-oxide, at room temperature and with very low catalyst loading. acs.org The reaction is highly chemoselective, leaving functional groups like esters, amides, and halogens intact. acs.orgorganic-chemistry.org Other established methods for deoxygenation include the use of reagents like phenylboronic acid, which is also effective and tolerates various functional groups. researchgate.net
Derivatization for Fluorescent Probes
Quinoline derivatives are intrinsically fluorescent and form the core structure of many important fluorophores. rsc.org Their favorable photophysical properties, combined with chemical stability and the potential for straightforward functionalization, make them ideal candidates for the development of fluorescent probes for bio-imaging and chemosensing. rsc.orgresearchgate.net this compound is a valuable starting material in this context, as the ester group at the 6-position provides a convenient handle for derivatization. chemimpex.com
The ester can be converted into other functional groups, such as amides or hydrazides, allowing for covalent attachment to biomolecules like proteins, nucleic acids, or small metabolites. researchgate.netresearchgate.net This derivatization can be tailored to create probes that respond to specific analytes or environmental conditions (e.g., pH or the presence of metal ions) through mechanisms like photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF). nih.gov
For instance, quinoline-6-carboxylic acid, obtained from the hydrolysis of its methyl ester, can be reacted with various amines to form a library of quinoline-6-carboxamide derivatives. researchgate.net These derivatives can exhibit strong fluorescence, and their interaction with biological targets, such as cell membranes, can be visualized using fluorescence microscopy. researchgate.net
Another key strategy involves synthesizing highly reactive derivatizing reagents. For example, 6-aminoquinoline, a close analog, is the precursor to 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), a reagent widely used for the fluorescent labeling of amino acids. nih.gov This demonstrates how functional groups at the 6-position of the quinoline ring are pivotal for creating tools for sensitive biological analysis. nih.gov The modification of the quinoline core allows for the tuning of fluorescent properties, such as absorption/emission wavelengths, quantum yield, and Stokes shift, to optimize them for specific applications. rsc.orgresearchgate.net
| Quinoline Precursor | Derivatization Strategy | Application | Reference |
| This compound | Hydrolysis to carboxylic acid, then amidation | Fluorescent probes for cellular imaging | chemimpex.comresearchgate.net |
| 7-amino-4-trifluoromethyl-quinolone | N- and O-alkylation to introduce reactive groups | Covalent labeling of biomolecules | researchgate.net |
| 6-aminoquinoline | Conversion to N-hydroxysuccinimidyl carbamate | Derivatizing reagent for amino acid analysis | nih.gov |
This table highlights strategies for developing fluorescent probes from quinoline precursors.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the organic structures. ipb.pt For Methyl quinoline-6-carboxylate, a full suite of 1D and 2D NMR experiments provides a complete picture of the proton and carbon environments and their connectivity.
The ¹H NMR spectrum provides information on the chemical environment of each proton in the molecule. The spectrum of this compound is characterized by signals in the aromatic region corresponding to the six protons on the quinoline (B57606) core and a singlet in the aliphatic region for the methyl ester protons. The electron-withdrawing nature of the carboxylate group at the C-6 position influences the chemical shifts of the protons on the carbocyclic ring (H-5, H-7, H-8). The specific assignments, chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hertz are crucial for structural confirmation. While specific experimental data is not available in the cited literature, a representative analysis based on analogous compounds like 6-methylquinoline (B44275) is presented below. chemicalbook.com
Table 1: ¹H NMR Spectral Data for this compound
| Proton | Multiplicity | Expected δ (ppm) |
|---|---|---|
| H-2 | Doublet of Doublets | ~8.9 |
| H-3 | Doublet of Doublets | ~7.5 |
| H-4 | Doublet | ~8.2 |
| H-5 | Doublet | ~8.7 |
| H-7 | Doublet of Doublets | ~8.2 |
| H-8 | Doublet | ~8.1 |
Note: The chemical shifts are estimated based on known substituent effects on the quinoline ring system.
The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their electronic environment. researchgate.net The spectrum for this compound will show 11 distinct signals: nine for the quinoline core carbons and two for the methyl ester group (carbonyl and methoxy (B1213986) carbons). The chemical shifts distinguish between protonated (CH) and non-protonated (quaternary) carbons. The carbonyl carbon of the ester group is expected to appear significantly downfield.
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon | Expected δ (ppm) |
|---|---|
| C-2 | ~151 |
| C-3 | ~122 |
| C-4 | ~137 |
| C-4a | ~148 |
| C-5 | ~130 |
| C-6 | ~129 |
| C-7 | ~131 |
| C-8 | ~128 |
| C-8a | ~129 |
| -C=O | ~166 |
Note: The chemical shifts are estimated based on general values for quinoline derivatives and ester functionalities. researchgate.netresearchgate.net
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential. ipb.ptmdpi.com These techniques map out correlations between nuclei, confirming the molecular structure deduced from 1D spectra. weebly.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between H-2 and H-3, H-3 and H-4, and H-7 and H-8, confirming their positions on the quinoline rings.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It allows for the definitive assignment of all protonated carbons (C-2, C-3, C-4, C-5, C-7, C-8, and the methyl carbon).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. It is vital for assigning quaternary carbons that have no attached protons. Key correlations would include the signal from the methyl protons (-OCH₃) to the carbonyl carbon (-C=O) and C-6, and signals from H-5 and H-7 to the quaternary carbons C-8a and C-4a, respectively. The use of such 2D NMR techniques is standard for the structural elucidation of novel quinoline derivatives. mdpi.com
13C NMR Chemical Shift Analysis
Mass Spectrometry (MS)
Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. jst.go.jp This precision allows for the determination of the elemental composition of this compound. The experimentally measured mass is compared against the theoretically calculated mass for the expected molecular formula, C₁₁H₉NO₂. nih.gov A close match between these values confirms the compound's identity. rsc.org
Molecular Formula: C₁₁H₉NO₂
Calculated Exact Mass: 187.06333 Da nih.gov
Calculated m/z for [M+H]⁺: 188.07116 Da
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov It is routinely used to assess the purity of synthesized compounds like this compound. bldpharm.com In an LC-MS analysis, the sample is first passed through an HPLC column, which separates the target compound from any starting materials, by-products, or other impurities. The eluent is then directed into the mass spectrometer, which provides the molecular weight of the components as they exit the column. A typical analysis would show a single major peak in the chromatogram, and the mass spectrum for that peak would display an m/z value corresponding to the molecular ion of this compound, thus confirming both its purity and identity in a single run. mdpi.com
High-Resolution Mass Spectrometry (HRMS)
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation by vibrating bonds. The IR spectrum of this compound is characterized by specific absorption bands that confirm the presence of its key structural features: the quinoline ring system and the methyl ester group.
The most indicative absorption is the carbonyl (C=O) stretching vibration of the ester functional group. This typically appears as a strong, sharp band in the region of 1700-1750 cm⁻¹. For analogous ester-containing heterocyclic compounds, this band is often observed around 1714-1742 cm⁻¹. mdpi.com The presence of this intense peak is a definitive indicator of the carboxylate moiety.
Further characteristic bands include those for the C-O single bond stretches of the ester group, which typically appear in the fingerprint region between 1300 cm⁻¹ and 1000 cm⁻¹. Specifically, the C-O-C stretch is expected around 1211 cm⁻¹ and 1368 cm⁻¹. mdpi.com
The vibrations associated with the aromatic quinoline core are also prominent. The aromatic C-H stretching vibrations are observed as weaker bands above 3000 cm⁻¹. The C=C stretching vibrations within the fused aromatic rings give rise to a series of medium to weak absorptions in the 1440-1610 cm⁻¹ range. nih.gov
A summary of the expected characteristic IR absorption bands for this compound is provided in the table below.
| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3000 - 3100 | Weak to Medium |
| Ester C=O | Stretch | 1710 - 1745 | Strong |
| Aromatic C=C | Stretch | 1440 - 1610 | Medium to Weak |
| Ester C-O | Stretch | 1100 - 1300 | Medium |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of molecular structure, including bond lengths, bond angles, and torsional angles, as well as insights into intermolecular interactions like hydrogen bonding and π-π stacking that dictate the crystal packing. chemicalbook.comiucr.org
For quinoline derivatives, single-crystal X-ray diffraction studies are crucial for confirming the molecular geometry and understanding how molecules arrange themselves in the solid state. chemicalbook.comnih.gov The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The structure is then solved and refined using computational programs like SHELXL. chemicalbook.comacs.org
While a specific crystal structure for this compound is not available in the reviewed literature, analysis of closely related quinoline carboxylate derivatives reveals the type of detailed data obtained from such an experiment. nih.govacs.org For instance, studies on similar molecules detail the crystal system (e.g., triclinic, orthorhombic), the space group (e.g., P-1, P2₁2₁2₁), and the unit cell dimensions. nih.govacs.org These parameters define the fundamental repeating unit of the crystal lattice. Furthermore, these studies often reveal that the crystal packing is stabilized by π–π stacking interactions between the planar quinoline ring systems. nih.gov
An example of typical crystallographic data obtained for a substituted quinoline carboxylate derivative is presented in the table below to illustrate the outputs of an X-ray diffraction experiment.
| Parameter | Example Value for a Quinoline Derivative nih.gov |
| Molecular Formula | C₁₃H₁₂ClNO₂ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.0391 (5) |
| b (Å) | 7.2986 (6) |
| c (Å) | 13.4323 (12) |
| α (°) | 98.238 (6) |
| β (°) | 90.123 (5) |
| γ (°) | 96.429 (6) |
| Volume (ų) | 582.16 (9) |
| Z (molecules/unit cell) | 2 |
UV-Vis Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The quinoline ring system in this compound acts as a chromophore, giving rise to characteristic absorption bands. These absorptions are primarily due to π → π* (pi to pi-star) and n → π* (non-bonding to pi-star) transitions of the electrons in the aromatic system and the carbonyl group.
Studies on substituted quinolines show several distinct absorption bands in the UV region. tandfonline.com For example, a related compound, 6-fluoro-4-hydroxy-2-methylquinoline, exhibits multiple transitions with absorption maxima (λmax) at 220, 234, 291, 318, and 329 nm in an aqueous solvent. tandfonline.com These are attributed to the various π → π* transitions within the conjugated bicyclic aromatic system. Another quinoline derivative showed absorption peaks at 243 and 286 nm. acs.org The presence of the ester group and the nitrogen heteroatom can also lead to weaker n → π* transitions. The exact position and intensity of these bands are sensitive to the solvent polarity and the nature of substituents on the quinoline ring. beilstein-journals.org
The electronic absorption data for this compound is expected to be in line with these findings, showing characteristic peaks for the quinoline chromophore.
| Compound Type | Solvent | Absorption Maxima (λmax, nm) | Transition Type |
| Substituted Quinoline tandfonline.com | Water | 220, 234, 291, 318, 329 | π → π |
| Indolo-Quinoline Derivative acs.org | Not Specified | 243, 286 | π → π |
| Quinoline Derivative beilstein-journals.org | Chloroform | 289 | π → π* |
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to calculate properties like molecular geometry, vibrational frequencies, and electronic distributions.
Geometry Optimization and Electronic Structure Analysis
A geometry optimization using DFT would calculate the lowest energy conformation of Methyl quinoline-6-carboxylate, providing precise data on bond lengths, bond angles, and dihedral angles. This analysis is fundamental for understanding the molecule's three-dimensional shape and stability. The electronic structure analysis would describe the distribution of electrons within the molecule, highlighting regions of high or low electron density, which are crucial for predicting reactivity.
Despite the foundational nature of this analysis, specific studies detailing the optimized geometry and electronic structure of this compound are not available in the public domain.
HOMO-LUMO Energy Gap Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller gap generally implies higher reactivity.
A detailed analysis providing the calculated energies of the HOMO, LUMO, and the corresponding energy gap for this compound could not be located in the reviewed literature.
Mulliken Charge and Thermodynamic Parameters
Mulliken charge analysis is a method for estimating partial atomic charges, which helps in understanding the electrostatic potential and charge distribution across a molecule. Thermodynamic parameters, such as enthalpy, entropy, and Gibbs free energy, can also be calculated using DFT to predict the stability and spontaneity of reactions involving the compound.
Specific published data on the Mulliken atomic charges or the calculated thermodynamic parameters for this compound are not available.
Molecular Dynamics (MD) Simulations for Protein-Ligand Dynamics
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. In drug discovery, MD simulations are used to study the dynamic interactions between a ligand, such as this compound, and a target protein. This provides insights into binding stability, conformational changes, and the free energy of binding. While the compound has been identified as a high-ranking fragment in virtual screening efforts, detailed reports of its specific dynamics when bound to a protein target are not publicly documented. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of compounds with their biological activity. These models are instrumental in predicting the activity of new compounds and optimizing lead candidates.
Correlation of Substituent Effects with Biological Activity
The biological activity of quinoline (B57606) derivatives is significantly influenced by the nature and position of substituents on the quinoline core. orientjchem.org Structure-activity relationship (SAR) studies reveal that modifications to the scaffold can enhance or diminish pharmacological efficacy. rsc.org
The introduction of different functional groups affects properties such as lipophilicity and electronic distribution, which in turn govern the molecule's interaction with biological systems. mdpi.com For instance, in quinoline-based antimalarial compounds, a basic nitrogen atom in the ring is crucial for activity, and the presence of a halogen can enhance this effect. orientjchem.org Similarly, for anticancer applications, hydroxyl or methoxy (B1213986) groups at specific positions, such as position 7, have been shown to improve antitumor activity. orientjchem.org The planarity of the quinoline system is also a key factor, as it can facilitate intercalation with DNA, a mechanism relevant to anticancer effects. orientjchem.org
Research on various quinoline derivatives has demonstrated clear correlations between substituent patterns and specific biological outcomes:
Anticancer Activity: The presence of specific functional groups at the C-2 position has been linked to the anticancer activity of quinoline derivatives. orientjchem.org Computer simulations have shown that the electronic and steric characteristics of these substituents can significantly impact the compounds' anticancer effects. orientjchem.org In some series, the presence of an electron-donating methoxy group (OCH₃) at position-2 enhanced antimalarial activity, while an electron-withdrawing chlorine (Cl) at the same position led to a loss of activity. rsc.org Conversely, a bromine (Br) atom at C-6 has been identified as an essential moiety for improving activity in certain contexts. rsc.org
Antimicrobial Activity: For antimicrobial applications, it was found that increasing the length of an alkyl chain substituent could enhance activity up to a certain point (a "cut-off point"), beyond which the compound's decreasing water solubility led to reduced efficacy. iosrjournals.org The antimicrobial action of some quinolines, like 8-hydroxy quinoline, is linked to their ability to chelate metal ions, where the resulting metal complex is the bioactive agent. iosrjournals.org
Enzyme Inhibition: In a study on quinoline-6-carboxylic acid derivatives as ectonucleotidase inhibitors, various substituents on the amide nitrogen were evaluated. researchgate.net The electronic nature of these substituents was a key determinant of inhibitory potency against different enzyme isoforms. researchgate.net
These findings underscore the importance of substituent effects in the rational design of quinoline-based therapeutic agents. By computationally modeling these effects, researchers can predict the biological potential of novel derivatives of this compound.
Table 1: Correlation of Substituent Type and Position with Biological Activity in Quinoline Derivatives
| Substituent/Feature | Position(s) | Observed Effect | Biological Activity | Source |
|---|---|---|---|---|
| Basic Nitrogen | Quinoline Ring | Considered crucial for activity | Antimalarial | orientjchem.org |
| Halogen Atom (e.g., Cl, Br) | General, C-6, C-7 | Enhances activity | Antimalarial, Anticancer | orientjchem.orgrsc.org |
| Hydroxyl (-OH) or Methoxy (-OCH₃) | 7 | Improves antitumor activity | Anticancer | orientjchem.org |
| Planar Structure | Core Scaffold | Enhances DNA intercalation | Anticancer | orientjchem.org |
| Alkyl Chain | Varies | Activity increases with length up to a "cut-off point" | Antimicrobial | iosrjournals.org |
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely employed in drug design to understand and predict the interaction between a ligand, such as a derivative of this compound, and its protein target. rjptonline.orgnih.gov
Studies on quinoline-6-carboxylic acid derivatives have utilized molecular docking to complement in vitro analyses of enzyme inhibition. researchgate.net For example, docking simulations were performed to understand how these compounds interact with the amino acid residues in the active sites of target enzymes like ectonucleotidases (h-NTPDases, h-ENPP1, h-e5′NT). researchgate.net The results revealed favorable interactions that explained the observed inhibitory activity. researchgate.net
In a study focused on developing new cyclooxygenase (COX) inhibitors, quinoline-thiadiazole derivatives synthesized from a quinoline-6-carbohydrazide (B1297473) precursor were docked into the active site of the COX-1 enzyme. rjptonline.org The docking scores, which represent the binding energy, ranged from -5.87 to -8.56 kcal/mol, indicating strong potential for inhibition. rjptonline.org These computational predictions were consistent with in vitro anti-inflammatory assays. rjptonline.org
Similarly, docking studies on newly synthesized quinoline derivatives against various cancer-related targets showed good binding affinity, predicting their potential as anticancer agents. nih.gov For instance, 6-hydroxy-2-(4-methoxyphenyl) quinoline-4-carboxylic acid (M1) and 2-(4-chlorophenyl)-6-hydroxyquinoline-4-carboxylic acid (M3) were docked against several targets, showing favorable interactions. nih.gov The docking results for quinoline derivatives designed as HIV reverse transcriptase inhibitors also showed strong binding affinities, with some compounds achieving higher docking scores than standard drugs like elvitegravir (B1684570) and rilpivirine. nih.gov
These simulations are crucial for rationalizing the biochemical potency of compounds and guiding the synthesis of more effective inhibitors by optimizing the structure for better target interaction. nih.govresearchgate.net
Table 2: Molecular Docking Results for Quinoline-6-Carboxylate Derivatives and Related Compounds
| Compound Series | Target Protein | Range of Docking Scores (kcal/mol) | Key Finding | Source |
|---|---|---|---|---|
| Quinoline-thiadiazole Derivatives | COX-1 | -5.87 to -8.56 | Compound QT5 showed exceptional inhibitory characteristics. | rjptonline.org |
| Quinoline-6-carboxylic Acid Derivatives | Ectonucleotidases (e.g., h-NTPDase1, h-e5'NT) | Not specified | Simulations revealed favorable interactions with active site amino acids. | researchgate.net |
| Quinoline Derivatives (as HIV inhibitors) | HIV Reverse Transcriptase (PDB: 4I2P) | Up to -10.675 | Most synthesized compounds showed higher docking scores than standard drugs. | nih.gov |
| Hydroxyquinoline Carboxylic Acids (M1, M3) | Various cancer targets | Not specified | Test compounds showed good affinity against most targets. | nih.gov |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, conjugative interactions, and the delocalization of electron density within a molecule. mdpi.com It provides insight into donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy, E(2), which indicates the intensity of the interaction. mdpi.com
For quinoline derivatives, NBO analysis helps to explain their structural stability and electronic properties. dergi-fytronix.comuantwerpen.be In a study of 2-Chloro-7-Methylquinoline-3-Carbaldehyde, NBO analysis revealed strong π-π* orbital interactions within the rings, contributing to the molecule's stability. dergi-fytronix.com The delocalization of electron density between donor and acceptor orbitals is a key aspect of this analysis. dergi-fytronix.com
NBO calculations performed on various heterocyclic systems, including those similar to quinoline, identify the most significant orbital interactions that stabilize the molecule. tandfonline.comacs.org For example, in a study of 6-fluoro-4-hydroxy-2-methylquinoline, a key stabilizing interaction was identified as the electron donation from a lone pair on an oxygen atom to an adjacent π* anti-bonding orbital (LP(2)O → π*(C-C)), with a stabilization energy of 21.46 kJ/mol. tandfonline.com These intramolecular charge transfers (ICT) are crucial for understanding the molecule's electronic behavior. mdpi.com
The analysis provides a detailed picture of the electronic distribution, showing how electron density is shared between atoms and bonds, which influences the molecule's reactivity and physical properties. mdpi.com This method is fundamental for understanding the electronic basis of the properties and activities of complex organic molecules like this compound. researchgate.net
Table 3: Representative NBO Analysis Findings for Quinoline and Related Systems
| Molecule Studied | Key Donor-Acceptor Interaction | Stabilization Energy E(2) (kJ/mol) | Significance | Source |
|---|---|---|---|---|
| 6-fluoro-4-hydroxy-2-methylquinoline | LP (2) O20 → π(C9-C11) | 21.46 | Highlights a significant intramolecular charge transfer contributing to molecular stability. | tandfonline.com |
| 2-Chloro-7-Methylquinoline-3-Carbaldehyde | π → π | Not specified | Strong interactions found in the rings, indicating significant electron delocalization. | dergi-fytronix.com |
| Generic Peptoids | σ(C–C) → σ*(C–C) | Not specified | Intramolecular charge transfer (ICT) enabled by this overlap contributes to system stabilization. | mdpi.com |
Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials have applications in technologies like optical communication and data processing. researchgate.net Quinoline derivatives are of interest as NLO materials due to their extended π-conjugated systems, which can lead to efficient intramolecular charge transfer (ICT), a key requirement for NLO activity. The electron-withdrawing nature of the quinoline ring can be exploited in designing such materials.
Computational methods, particularly Density Functional Theory (DFT), are used to predict the NLO properties of molecules. Key parameters calculated include the dipole moment, linear polarizability (α), and the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. mdpi.com
Theoretical studies on quinoline-based Schiff bases showed that these compounds possess good NLO properties, as indicated by their calculated first hyperpolarizability values. The design of NLO chromophores often follows a donor-π-acceptor (D-π-A) structure. In this context, quinoline can act as an effective acceptor component. researchgate.net A computational study on novel quinoline-carbazole derivatives designed with A–D–π–A and D–A–D–π–A configurations found that the molecules expressed significant NLO responses, with one derivative achieving a large total hyperpolarizability (β_tot) of 23,885.90 a.u. researchgate.net
These theoretical investigations are crucial for screening and designing novel organic molecules with high NLO activity. acs.org The results can guide synthetic efforts toward materials with potential for advanced optoelectronic applications. researchgate.netmdpi.com
Table 4: Calculated NLO Properties for Representative Quinoline Derivatives
| Molecule/System | Computational Method | Calculated Property | Value | Significance | Source |
|---|---|---|---|---|---|
| Quinoline-carbazole derivative (Q1D2) | DFT | First Hyperpolarizability (β_tot) | 23,885.90 a.u. | Indicates a very large NLO response, suitable for advanced applications. | researchgate.net |
| Quinoline Schiff Bases | DFT/B3LYP/6-31G(d,p) | First Hyperpolarizability (β) | Not specified | Results suggest the compounds have good non-linear properties. | |
| Quinolinone Derivative (QBCP) | DFT/CAM-B3LYP/6-311++G(d,p) | Third-order nonlinear susceptibility | Not specified | Compound shows great potential as a third-order NLO material. | mdpi.com |
Applications in Organic Synthesis and Materials Science
Building Block for Complex Heterocyclic Compounds
The structure of methyl quinoline-6-carboxylate makes it an essential building block in the synthesis of diverse heterocyclic compounds. chemimpex.com The quinoline (B57606) ring system is a prevalent motif in many biologically active molecules, and the methyl ester at the 6-position offers a convenient handle for further chemical modifications. chemimpex.comnetascientific.com Researchers utilize this compound as a precursor to create more intricate molecular architectures, facilitating the exploration of new chemical reactions and pathways. chemimpex.com Its derivatives, such as methyl 2-methylquinoline-6-carboxylate and 2-methylquinoline-6-carboxylic acid, are also recognized as crucial building blocks for developing biologically active molecules and novel materials. a2bchem.comchemimpex.com A key synthetic transformation involves the reaction of this compound with hydrazine (B178648) hydrate (B1144303) to form quinoline-6-carbohydrazide (B1297473), an important intermediate for synthesizing further heterocyclic derivatives. nih.gov
This compound is a key intermediate in the synthesis of a multitude of bioactive molecules with potential therapeutic applications. chemimpex.comnetascientific.com The quinoline scaffold is known to exhibit a wide array of biological activities, and derivatives of this compound have been investigated for their potential anti-bacterial, anti-fungal, and anti-cancer properties. ontosight.airsc.org It serves as a precursor for pharmaceutical agents, particularly those targeting infectious diseases and cancer. chemimpex.comnetascientific.com For instance, its derivatives have been explored for antimalarial and antimicrobial applications. lookchem.com The compound's structure allows for straightforward modification, which is crucial in drug discovery for developing novel compounds, including anti-inflammatory agents. chemimpex.comnetascientific.com
| Starting Material | Synthetic Target | Potential Bioactivity | Reference |
|---|---|---|---|
| This compound | Quinoline-based pharmaceuticals | Anti-cancer, Anti-infectious disease | chemimpex.comnetascientific.com |
| This compound | Quinoline-6-carbohydarzide derivatives | Anti-tubercular | nih.gov |
| Ethyl 4-amino-2-methylquinoline-6-carboxylate | Quinoline derivatives | Antimicrobial, Antimalarial, Anti-cancer | lookchem.com |
| This compound Derivatives | Various bioactive compounds | Anti-bacterial, Anti-fungal | ontosight.ai |
The quinoline structure is a known chromophore, and its derivatives are utilized in the synthesis of coloring agents. The related compound, 2-methylquinoline-6-carboxylic acid, acts as an intermediate in the production of dyes and pigments for the textile and coatings industries. chemimpex.com Similarly, derivatives like methyl 2-formylquinoline-6-carboxylate are used to synthesize dyes and pigments. Furthermore, this compound and its analogues serve as building blocks in the development of novel materials and fine chemicals, highlighting their importance in advancing industrial applications beyond the pharmaceutical sector. a2bchem.com
Synthesis of Bioactive Molecules
Ligand Development in Coordination Chemistry
In coordination chemistry, this compound and its derivatives are employed as ligands for metal complex formation. chemimpex.comsmolecule.com The nitrogen atom within the quinoline ring and the oxygen atoms of the carboxylate group can coordinate with metal ions, forming stable complexes. chemimpex.com This ability to chelate metals makes these compounds valuable for creating sophisticated coordination polymers and catalysts. chemimpex.comnih.gov Quinoline-based ligands have been shown to be effective in various catalytic processes. researchgate.net
The formation of metal complexes with quinoline-carboxylate ligands is a significant area of research with applications in catalysis and materials science. chemimpex.comchemimpex.com These complexes are crucial for driving various organic reactions. chemimpex.com For example, palladium(II) has been successfully catalyzed using a quinoline-based ligand to achieve specific chemical transformations. researchgate.net Lanthanide ions have also been used to assemble three-dimensional coordination polymers with quinoline-dicarboxylate ligands, demonstrating the versatility of this structural motif in forming complex metal-organic frameworks. nih.gov Similarly, a range of lanthanide complexes with quinoline-3-carboxylic acid have been synthesized, exhibiting interesting structural and photoluminescent properties. rsc.org The synthesis of platinum-antimony complexes using quinoline-appended stibine (B1205547) ligands further illustrates the broad utility of quinoline derivatives in creating bimetallic systems for catalysis. acs.org
| Ligand Family | Metal Ion(s) | Application/Complex Type | Reference |
|---|---|---|---|
| Quinoline-6-carboxylate | Various transition metals | Catalysis, Materials Science | chemimpex.com |
| Quinoline-based ligand | Palladium(II) | β-C(sp3)−H monoselective chlorination | researchgate.net |
| Quinoline-2,4-dicarboxylate | Lanthanides (Nd, Eu, Tb, Er) | 3D Coordination Polymers | nih.gov |
| Quinoline-3-carboxylate | Lanthanides (Eu, Sm, Gd, Tb, Dy, Ho) | Photoluminescent Coordination Complexes | rsc.org |
| Tri(quinolin-8-yl)-λ3-stibane | Platinum(II) | Pt-Sb Bimetallic Complexes | acs.org |
The metal complexes formed from quinoline-carboxylate ligands are noted for their ability to improve the efficiency and selectivity of chemical reactions. chemimpex.com Catalysis by these complexes can provide pathways for reactions to occur under milder conditions with higher yields and greater control over the desired products. A notable example is the use of a quinoline-based ligand in a palladium(II)-catalyzed reaction that facilitates the highly selective monoselective chlorination of free carboxylic acids, demonstrating precise control over the reaction's outcome. researchgate.net This enhancement of selectivity is a critical goal in modern synthetic chemistry, aiming to reduce waste and improve the economic viability of chemical processes.
Metal Complex Formation and Catalysis
Development of Fluorescent Probes for Biological Imaging
This compound serves as a foundational structure for the development of fluorescent probes used in biological imaging. chemimpex.comnetascientific.comchemshuttle.com The quinoline moiety itself possesses fluorescent properties, which can be tailored through chemical synthesis to create probes that respond to specific biological analytes or environmental changes. nih.gov These probes are valuable tools for tracking cellular processes in real-time. chemimpex.comnetascientific.com For instance, quinoline-based fluorescent probes have been designed for the detection of metal ions like zinc (Zn²⁺) in biological systems. mdpi.com The design of such probes often involves modifying the core quinoline structure to create an "off-on" fluorescence response, where the probe's fluorescence is quenched until it binds to its specific target, leading to a significant increase in emission intensity. rsc.org This principle has been applied to develop probes for various biological molecules, including gaseous signaling molecules like nitric oxide (NO). rsc.org The development of intrinsically fluorescent ligands, where the pharmacophore and fluorophore are merged into a single molecule, represents an advanced approach in this field, with quinoline substructures playing a role in the design of such probes. acs.org
Applications in Agrochemicals
The quinoline scaffold is a crucial component in the development of various agrochemicals due to its inherent biological activity. This compound, in particular, serves as a key building block and intermediate in the synthesis of potent compounds for crop protection and animal health. chemimpex.com
This compound is a versatile intermediate in the agrochemical industry for manufacturing herbicides and pesticides. chemimpex.com Its structure allows for chemical modifications that lead to the development of new active ingredients. chemimpex.comontosight.ai The oxidation of quinoline can produce quinolinic acid (pyridine-2,3-dicarboxylic acid), which is a direct precursor to the herbicide known as "Assert". wikipedia.org More broadly, quinoline carboxylic acids and their esters are recognized as valuable intermediates for herbicides. google.com The utility of this compound lies in its ability to be incorporated into more complex molecules, enhancing the efficacy of the final agrochemical formulation to improve crop yields. chemimpex.com Various suppliers note its primary application as a pharmaceutical or pesticide intermediate. made-in-china.comchemball.commade-in-china.com
Quinolone derivatives are a significant class of synthetic compounds used to combat coccidiosis, a parasitic disease of the intestinal tract affecting poultry and livestock. chemimpex.comnih.gov These agents, often referred to as coccidiostats, function by inhibiting the parasite's mitochondrial respiration, specifically by blocking electron transport. nih.gov
While research has focused on a variety of quinoline carboxylate esters, the core structure is vital for activity against the Eimeria genus of parasites that cause the disease. asianpubs.org For instance, decoquinate, a well-established anticoccidial agent, is an ethyl ester of a substituted quinoline-3-carboxylic acid. chemimpex.comnih.gov Similarly, methyl benzoquate is another alkoxy-quinolone ester used to prevent Eimeria infections in chickens. nih.gov
Research has demonstrated that modifying the quinoline carboxylate structure can lead to new derivatives with significant anticoccidial properties. asianpubs.orgasianpubs.org A study involving the synthesis of novel quinoline carboxylate derivatives found that several compounds exhibited potent activity against Eimeria tenella. asianpubs.orgasianpubs.org One of the most effective compounds from this study, which incorporated a methyl (E)-2-(3-methoxy)acrylate group, showed a high anticoccidial index, highlighting the potential for developing new drugs based on this chemical scaffold. asianpubs.orgasianpubs.org This underscores the importance of the quinoline carboxylate moiety as a foundational element for creating effective anticoccidial agents.
Table 1: Examples of Quinolone-Based Anticoccidial Agents
| Compound | Chemical Class | Mechanism of Action | Primary Use |
| Decoquinate | Quinoline Carboxylate Derivative | Inhibits parasite mitochondrial respiration. nih.gov | Prevention and treatment of coccidiosis in poultry and livestock. chemimpex.comnih.gov |
| Methyl Benzoquate | Alkoxy-Quinolone Ester | Acts synergistically with other agents to prevent Eimeria infections. nih.gov | Prevention of coccidiosis in chickens. nih.gov |
| Nequinate | Quinoline Compound | Anticoccidial agent against Eimeria tenella. medchemexpress.com | Control of cecal coccidiosis. medchemexpress.com |
Intermediate in Herbicide and Pesticide Production
Polymer Science and Electronic Materials (General Quinoline Applications)
The quinoline ring system is not only significant in life sciences but also a valuable component in materials science, particularly in the fields of polymer science and electronic materials. tandfonline.commdpi.com Polyquinolines and quinoline-based materials are known for their high thermal and chemical stability, electron-transporting capabilities, and photoluminescent efficiency, making them suitable for various advanced applications. tandfonline.commdpi.com
Polyquinolines have been extensively researched as electroluminescent materials for use in organic light-emitting diodes (OLEDs). tandfonline.com Their superior physical properties, such as high electron mobility and stability, are advantageous for these devices. tandfonline.com The synthesis of quinoline-based polymers can be achieved through methods like the Friedländer condensation, which allows for the creation of fully aromatic polymers with improved solubility and processing characteristics. nih.govacs.org
In the realm of electronic materials, quinoline and its derivatives are explored for their role in charge transfer applications. mdpi.com The electron-withdrawing nature of the quinoline moiety makes it an effective electron acceptor, a desirable property for optoelectronic devices. mdpi.com Researchers have designed and synthesized novel materials that incorporate quinoline as an acceptor core, often paired with electron-donating units like carbazole, to create molecules with specific electronic and nonlinear optical (NLO) properties. mdpi.combohrium.com These materials are promising candidates for applications in OLEDs, solar cells, and other hi-tech optical devices. mdpi.combohrium.com Furthermore, the incorporation of quinoline pendants into other polymer backbones, such as polyacetylene, has been shown to enhance properties like solubility and create materials with sensory capabilities, for instance, detecting specific anions. bohrium.com
Table 2: Applications of Quinoline-Based Polymers and Materials
| Material Type | Key Properties | Potential Applications |
| Poly(quinoline)s | High electron mobility, high photoluminescent efficiency, thermal and chemical stability. tandfonline.com | Organic Light-Emitting Diodes (OLEDs). tandfonline.com |
| Quinoline-Carbazole Systems | Charge transfer characteristics, tunable energy gaps, nonlinear optical (NLO) response. mdpi.com | Optoelectronic and photonic devices, solar cells. mdpi.com |
| Fluorenyl/Carbazolyl Substituted Quinolines | Good thermal stability, high photoluminescence quantum yield. bohrium.com | Organic Light-Emitting Diodes (OLEDs). bohrium.com |
| Polyacetylenes with Quinoline Pendants | Increased solubility, sensitive UV-vis absorbance. bohrium.com | Chemosensory materials. bohrium.com |
| Thermosetting Polymers with Quinoline Rings | Renewable resource base (when derived from plant oils), cross-linking sites. researchgate.net | Bio-based polymers and elastomers. researchgate.net |
Biological and Pharmacological Research Applications
Antimicrobial Activities
The quinoline (B57606) scaffold is a well-known pharmacophore in the development of antimicrobial agents. While methyl quinoline-6-carboxylate itself is used in the synthesis of potential new antimicrobial drugs, detailed studies focusing specifically on its intrinsic antibacterial and antifungal efficacy are not extensively documented in the reviewed literature. chemimpex.cominovatus.es Its primary role appears to be as a precursor for more complex structures. nih.govresearchgate.net
Antibacterial and Antifungal Efficacy
Specific data from research literature detailing the minimum inhibitory concentrations (MICs) or broad-spectrum antibacterial and antifungal efficacy of solely this compound is limited. The compound is more frequently mentioned as a key intermediate in the synthesis of novel quinoline derivatives, which are then subsequently evaluated for their antimicrobial properties. nih.govresearchgate.net For instance, it is the starting material for producing quinoline-6-carbohydrazide (B1297473), a precursor to Schiff base derivatives that have been screened for antimicrobial activity. nih.gov
Development of New Agents Against Resistant Strains
The challenge of antimicrobial resistance has spurred research into new chemical entities. This compound is noted for its application in research aimed at developing new agents against resistant bacterial strains. chemimpex.com It is employed in the synthesis of complex tricyclic quinolone derivatives, which have shown activity against a variety of sensitive and resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). patsnap.com However, the research highlights the activity of the final, more complex derivatives rather than the starting ester itself. patsnap.com
Mechanism of Action Studies (e.g., DNA Intercalation, Enzyme Inhibition)
The mechanisms of action for many quinoline-based antimicrobial and anticancer agents involve processes like DNA intercalation or the inhibition of critical enzymes such as topoisomerases. While these mechanisms are proposed for various quinoline derivatives, specific mechanistic studies focusing directly on this compound are not detailed in the available research. Studies tend to investigate the mechanisms of the more complex molecules synthesized from this precursor.
Anticancer Research
This compound serves as a foundational molecule in the synthesis of compounds investigated for their anticancer properties. chemimpex.com Its structure is a key component in building novel agents designed to target cancer cells and inhibit tumor progression. googleapis.com
Cytotoxic Effects on Cancer Cell Lines (e.g., MCF-7, Huh7)
There is a lack of specific cytotoxic data (such as IC50 values) for this compound against cancer cell lines like MCF-7 or Huh7 in the reviewed scientific literature. Research in this area often describes using this compound as a precursor to synthesize more elaborate molecules. For example, it is a starting material in the multi-step synthesis of HSF1 (Heat Shock Factor 1) pathway inhibitors, which have shown potent antiproliferative activity against various human ovarian cancer cell lines. acs.orgnih.gov One study identified this compound as a constituent of a plant extract with potential anticancer properties, but the focus remained on the extract as a whole and other identified active compounds. nih.gov
Inhibition of Cancer Progression Mechanisms
The development of novel anticancer therapeutics often involves targeting specific mechanisms of cancer progression. This compound is used as an intermediate in creating compounds that inhibit such pathways. googleapis.comacs.org For instance, its derivatives are part of the synthesis of c-Met kinase inhibitors, which are investigated for their potential to treat tumors and prevent metastasis. googleapis.com The inhibition of the HSF1 pathway, crucial for tumorigenesis and progression in cancers like ovarian cancer, has been achieved with complex molecules that originate from the synthesis path involving this compound. acs.orgnih.gov
Structure-Activity Relationships for Anticancer Potential
The quinoline scaffold is a well-established pharmacophore in the development of anticancer agents. researchgate.netarabjchem.org Research into derivatives of quinoline-6-carboxylic acid focuses on elucidating the structure-activity relationships (SAR) that govern their cytotoxic effects. researchgate.net The flat, aromatic nature of the quinoline ring allows it to intercalate into DNA, a mechanism that can inhibit cancer cell proliferation. researchgate.net
The design of quinoline-6-carboxylic acid amides as potential ectonucleotidase inhibitors, which play a role in tumor immune evasion, is based on their structural similarity to purine-based molecules like ATP. researchgate.netresearchgate.net This allows them to fit into the nucleotide-binding pockets of enzymes such as CD39 and CD73. researchgate.netresearchgate.net Studies have identified potent inhibitors of these enzymes among quinoline-6-carboxylic acid derivatives, which could help restore antitumor immunity. researchgate.net
Furthermore, the anticancer potential of quinoline derivatives has been demonstrated across various cancer cell lines, including breast, bone marrow, and cervical cancer. researchgate.net The cytotoxic effects and the ability to induce cell cycle arrest are key areas of investigation, with specific derivatives showing selectivity towards cancer cells. researchgate.netnih.gov
Anti-inflammatory Properties
Quinoline derivatives have demonstrated notable anti-inflammatory properties. nih.govnih.gov Research has shown that certain quinoline-carboxylic acids can exert significant anti-inflammatory effects. nih.govwiley.com Studies using lipopolysaccharide (LPS) induced inflammation in mouse macrophage cell lines have revealed that some quinoline-4-carboxylic and quinoline-3-carboxylic acids have appreciable anti-inflammatory activity, comparable to the nonsteroidal anti-inflammatory drug (NSAID) indomethacin. nih.govwiley.com The mechanism is thought to involve the inhibition of pro-inflammatory mediators. nih.gov For instance, some derivatives have been found to inhibit COX-2, an enzyme involved in the inflammatory response. nih.gov
Antiviral Activities (e.g., HIV-1 Replication Inhibition, Hepatitis B Virus)
The quinoline scaffold is a component of several antiviral drugs, and its derivatives are actively being investigated for their potential to treat a range of viral infections. nih.govresearchgate.netsemanticscholar.org Research has explored the efficacy of quinoline derivatives against viruses such as Human Immunodeficiency Virus (HIV), Hepatitis B and C viruses, and Zika virus. nih.govresearchgate.netgoettingen-research-online.de
The antiviral mechanism of quinoline derivatives can involve targeting key viral enzymes. semanticscholar.org For example, some have been designed as inhibitors of HIV-1 integrase, an enzyme essential for the virus to integrate its genetic material into the host cell's DNA. nih.gov In the context of the Hepatitis B virus (HBV), an isoquinoline-artemisinin hybrid compound has been shown to inhibit the secretion of the hepatitis B e-antigen (HBeAg) and reduce HBV DNA levels. goettingen-research-online.de
Neurodegenerative Disease Research
The therapeutic potential of quinoline derivatives extends to the field of neurodegenerative diseases like Alzheimer's and Parkinson's. nih.govresearchgate.netbohrium.comwalshmedicalmedia.com A key area of focus is the development of compounds that can act as multifunctional agents, targeting pathways such as oxidative stress and enzyme inhibition. nih.govresearchgate.netbohrium.com
Molecular docking simulations have suggested that certain quinoline derivatives could act as inhibitors of enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), both of which are important targets in the treatment of Alzheimer's and Parkinson's diseases. nih.govresearchgate.netbohrium.com Furthermore, the inhibition of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is another promising strategy. nih.govgoogle.comacs.org Overexpression of DYRK1A is linked to the pathology of Alzheimer's disease, and selective inhibitors of this kinase could be valuable for developing new treatments. nih.govgoogle.comacs.org
Interaction with Molecular Targets and Biochemical Pathways
The diverse pharmacological effects of this compound derivatives are a result of their interaction with various molecular targets and their influence on biochemical pathways.
G Protein-Coupled Receptor (GPR35) Agonism
While direct studies on this compound as a GPR35 agonist are not prevalent in the provided search results, the broader class of quinoline derivatives has been investigated for such activity. GPR35 is a G protein-coupled receptor that is considered a target for inflammatory and other diseases. The agonism of this receptor by certain molecules can initiate signaling cascades that may lead to therapeutic effects.
Enzyme Inhibition Studies (e.g., DNA Gyrase, DYRK1A)
Enzyme inhibition is a well-established mechanism of action for many quinoline-based compounds.
DNA Gyrase: This bacterial enzyme is a crucial target for antibacterial agents. nih.govcolby.edursc.orgmdpi.com Its inhibition disrupts bacterial DNA replication, leading to cell death. nih.govmdpi.com Numerous studies have reported the synthesis of novel quinoline derivatives and their evaluation as DNA gyrase inhibitors, with some compounds showing potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govcolby.edursc.orgmdpi.com The inhibitory activity is often quantified by the half-maximal inhibitory concentration (IC50), with some derivatives exhibiting values in the low micromolar range. nih.govcolby.edumdpi.com
DYRK1A: The dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a significant target in the research of neurodegenerative diseases, particularly those linked to Down syndrome and Alzheimer's disease. nih.govgoogle.comacs.orgnih.govresearchgate.net The development of selective DYRK1A inhibitors is a key therapeutic strategy. nih.govgoogle.comacs.org Research has identified indolo[3,2-c]quinoline-6-carboxylic acids as potent and selective inhibitors of DYRK1A. nih.govacs.org Structural modifications of this scaffold have led to compounds with low nanomolar inhibitory potency. nih.gov The binding mode of these inhibitors within the ATP binding site of the kinase has been confirmed through X-ray crystallography. nih.govacs.org
Protein Binding Investigations (e.g., Human Serum Albumin)
Studies on 2,4-disubstituted quinoline derivatives have shown that they bind to both BSA and HSA, primarily through a static quenching mechanism, indicating the formation of a ground-state complex. swu.ac.th The binding is typically characterized by a binding constant (Kb) in the range of 104 to 105 L·mol-1, with a binding stoichiometry of approximately one molecule of the quinoline derivative per protein molecule. swu.ac.th
Computational and experimental studies, including site-marker competitive experiments and molecular docking, have identified the primary binding location for many quinoline derivatives as Sudlow's site I, which is located in subdomain IIA of HSA. swu.ac.thresearchgate.net The interaction within this binding pocket is often stabilized by van der Waals forces and hydrogen bonding. swu.ac.th The structural features of HSA, with its three distinct domains, provide multiple binding sites for various ligands. researchgate.netresearchgate.net Understanding these interactions is vital for developing quinoline-based drugs with optimal pharmacokinetic profiles. swu.ac.thresearchgate.net
| Parameter | Finding | Significance |
|---|---|---|
| Binding Site | Primarily Sudlow's Site I (Subdomain IIA). swu.ac.thresearchgate.net | Affects competition with other drugs that bind to the same site. |
| Binding Constant (Kb) | ~104 - 105 L·mol-1. swu.ac.th | Indicates a strong but reversible interaction, suitable for drug transport. |
| Binding Stoichiometry (n) | Approximately 1. swu.ac.th | Suggests a 1:1 binding ratio between the compound and the albumin molecule. |
| Interaction Forces | Van der Waals forces and hydrogen bonding. swu.ac.th | Determines the stability and specificity of the drug-protein complex. |
Pharmacological Profiling and Drug Discovery
The quinoline scaffold is a privileged structure in medicinal chemistry, and this compound serves as a key building block for the synthesis of novel therapeutic agents. ontosight.ainetascientific.commdpi.com
Lead Compound Identification
This compound and its parent acid, quinoline-6-carboxylic acid, are frequently used as starting materials in drug discovery campaigns. netascientific.comnih.gov For instance, quinoline-6-carboxylic acid was the starting point for synthesizing a series of novel P2X7 receptor antagonists, which are under investigation for conditions like cancer. nih.gov In another study, 11H-indolo[3,2-c]quinoline-6-carboxylic acid, a more complex derivative, was identified from a compound library as a selective inhibitor of the DYRK1A kinase, a target relevant to neurodegenerative diseases. acs.org The versatility of the quinoline-6-carboxylate core allows for systematic structural modifications to identify lead compounds with desired biological activities. ontosight.ainetascientific.com
Modulation of Biological Activity through Structural Modification
Minor structural changes to the quinoline ring can dramatically alter a compound's biological activity. mdpi.com This principle is central to medicinal chemistry efforts involving this compound derivatives.
P2X7R Antagonists : In the development of P2X7R antagonists, replacing a pyrazine (B50134) moiety with quinoline-6-carboxylic acid led to a series of potent inhibitors. Further substitution on a linked phenyl ring, such as adding a 4-iodo group, resulted in a compound with an IC₅₀ value of 0.566 μM, a significant improvement in potency. nih.gov
DYRK1A Inhibitors : For DYRK1A inhibitors based on the 11H-indolo[3,2-c]quinoline-6-carboxylic acid scaffold, adding substituents at different positions had profound effects. Substitution at the 8-position eliminated activity, whereas adding a 10-chloro group increased potency by two orders of magnitude. acs.org The introduction of a 10-iodo substituent ultimately yielded compounds with high potency (IC₅₀ of 6 nM) and excellent selectivity against other kinases. acs.org
Hydrazone Derivatives : Reacting this compound with hydrazine (B178648) hydrate (B1144303) produces quinoline-6-carbohydrazide, an intermediate for synthesizing various hydrazone derivatives. inovatus.esresearchgate.net These derivatives have been evaluated for antibacterial activity, showing promising efficacy. inovatus.es
| Base Scaffold | Modification | Biological Target/Activity | Result |
|---|---|---|---|
| Quinoline-6-carboxamide (B1312354) nih.gov | Addition of 4-iodo group to benzenesulfonate (B1194179) moiety | P2X7R Antagonism | 7-fold improvement in potency (IC₅₀ = 0.566 μM). nih.gov |
| 11H-indolo[3,2-c]quinoline-6-carboxylic acid acs.org | Addition of 10-iodo substituent | DYRK1A Inhibition | High potency (IC₅₀ = 6 nM) and selectivity. acs.org |
| This compound inovatus.es | Conversion to hydrazone derivatives | Antibacterial Activity | Demonstrated excellent efficacy against pathogenic bacteria. inovatus.es |
Pharmacokinetic Evaluation
The journey of a lead compound to a clinical candidate involves rigorous pharmacokinetic (PK) evaluation. semanticscholar.org Quinoline derivatives are often assessed for their absorption, distribution, metabolism, and excretion (ADME) properties to ensure they can reach their target in the body at therapeutic concentrations. ontosight.ai
In a lead optimization program for an HSF1 pathway inhibitor derived from a quinoline structure, the initial lead compound suffered from poor oral bioavailability (F = 11%) and was identified as a likely substrate for P-gp-mediated efflux. semanticscholar.org The medicinal chemistry campaign focused on improving the PK profile by modifying the structure to increase oral absorption and reduce clearance. This involved synthesizing analogues, such as N-isopropylpiperazine derivatives, which showed improved metabolic stability across species while maintaining potency. semanticscholar.org Such pharmacokinetic studies are essential for the successful development of drugs derived from the this compound scaffold. ontosight.ai
Environmental and Biodegradation Studies of Quinoline Derivatives
Quinoline and its derivatives, including methylquinolines, can be environmental contaminants found in groundwater near former fossil fuel processing sites and creosote (B1164894) wood preservation facilities. asm.org Understanding their environmental fate and potential for biodegradation is therefore of significant interest.
Microbial Degradation Pathways of Quinoline and Methylquinolines
Microbial degradation is a key process in the natural attenuation of quinoline compounds in the environment. nih.gov Several bacterial strains, most commonly Pseudomonas species, have been isolated that can degrade or transform quinoline and methylquinolines under aerobic conditions. asm.orgnih.gov
The primary degradation pathway for quinoline involves hydroxylation, typically at the 2-position, to form 2-hydroxyquinoline. asm.org This initial step is often followed by further hydroxylations, leading to intermediates like 2,6-dihydroxyquinoline (B21656) or 2,8-dihydroxyquinoline. asm.org The degradation of quinoline by strains of Pseudomonas aeruginosa and Pseudomonas putida has been shown to produce hydroxyquinolines and other products. nih.govnih.gov
While quinoline itself can be readily degraded, methylquinolines are often more resistant to microbial attack. asm.org However, specific bacterial strains have been identified that can utilize methylquinolines. For example, a Pseudomonas species, designated MQP, was isolated that could degrade 2-methylquinoline. nih.gov Other studies have demonstrated the biotransformation of 6-methylquinoline (B44275) by Pseudomonas putida, which also proceeds via the production of monohydroxylated metabolites. asm.org The genes responsible for quinoline metabolism are often located on large plasmids within these bacteria. asm.orgnih.gov
| Compound | Microorganism(s) | Key Degradation Step/Product |
|---|---|---|
| Quinoline | Pseudomonas aeruginosa, Pseudomonas putida. asm.orgnih.gov | Hydroxylation to 2-hydroxyquinoline. asm.org |
| 2-Methylquinoline | Pseudomonas sp. strain MQP. nih.gov | Degradation capability demonstrated. nih.gov |
| 6-Methylquinoline | Pseudomonas putida. asm.org | Biotransformation to monohydroxylated metabolites. asm.org |
Factors Affecting Transformation Rates
The rate of biotransformation of quinoline derivatives, including this compound, is influenced by a variety of physicochemical and biological factors. While specific kinetic studies on this compound are not extensively documented, research on the microbial degradation of quinoline and related compounds provides significant insights into the variables that control their transformation. The primary transformation pathway for this compound in a biological system is expected to be the hydrolysis of the ester bond to form quinoline-6-carboxylic acid, a reaction catalyzed by esterase enzymes. nih.govacs.org Subsequent degradation would then follow pathways established for quinoline carboxylic acids.
Key factors influencing these transformation rates include the nature of the microbial species or enzyme, substrate concentration, pH, temperature, and the availability of other nutrients.
Microorganism and Enzyme Specificity
The rate of transformation is highly dependent on the specific strain of microorganism and the enzymes they produce. Different microbes exhibit varied capacities to metabolize quinoline compounds. For instance, bacterial genera like Pseudomonas, Comamonas, Burkholderia, and Ochrobactrum have been identified as effective quinoline degraders. nih.govbesjournal.comresearchgate.netiwaponline.com Each of these strains possesses unique enzymatic systems that affect the rate and pathway of degradation.
The initial step in the metabolism of this compound would be hydrolysis by a carboxyl esterase. nih.gov The efficiency of this step is subject to the enzyme's specificity, which can vary significantly between different microbial species. nih.gov
Substrate Concentration
Substrate concentration plays a critical role in the kinetics of microbial transformations. For many quinoline-degrading microbes, the relationship between degradation rate and substrate concentration can be described by the Haldane-Andrews model, which accounts for substrate inhibition at high concentrations. nih.govbesjournal.comiwaponline.com At low concentrations, the rate increases with substrate availability. However, beyond a certain threshold, the substrate itself becomes inhibitory, leading to a decrease in the transformation rate. For example, in the degradation of quinoline by Burkholderia pickttii, the optimal concentration to avoid significant substrate inhibition was determined to be 329 mg/L. besjournal.com
| Microorganism | Max. Specific Growth Rate (μ_max) | Substrate Saturation Constant (K_s) | Inhibition Constant (K_i) |
| Comamonas acidovorans DSM 6426 | 0.48 h⁻¹ | < 1.45 mg/L | 69 mg/L |
| Burkholderia pickttii | 0.44 h⁻¹ | 166.7 mg/L | 650 mg/L |
| Ochrobactrum sp. C2 | 0.08 h⁻¹ | 131.5 mg/L | 183.1 mg/L |
| This table presents kinetic parameters for the degradation of quinoline by different bacterial strains, illustrating the variability in response to substrate concentration. Data derived from studies on quinoline. nih.govbesjournal.comiwaponline.com |
pH and Temperature
Environmental conditions such as pH and temperature are crucial determinants of enzymatic activity and microbial growth, thereby affecting transformation rates. Most quinoline-degrading bacteria function optimally under neutral to slightly alkaline conditions. iwaponline.com For example, a Pseudomonas sp. showed optimal quinoline degradation at a pH of 8.0. researchgate.net However, some strains, like Ochrobactrum sp. C2, have been shown to degrade quinoline effectively in acidic environments. iwaponline.com The solubility of quinoline derivatives is also pH-dependent, which can influence their bioavailability to microorganisms. researchgate.net
Temperature affects the metabolic rate of microorganisms. For many mesophilic bacteria that degrade quinoline, the optimal temperature range is between 30°C and 40°C. researchgate.netiwaponline.com For instance, both Pseudomonas sp. and Ochrobactrum sp. C2 exhibited optimal degradation performance at 30°C. researchgate.netiwaponline.com The hydrolysis of the ester group can also be influenced by temperature, with harsher conditions (e.g., >60°C) being required for non-enzymatic chemical hydrolysis. nih.gov
| Factor | Microorganism | Optimal Condition |
| pH | Pseudomonas sp. | 8.0 |
| Ochrobactrum sp. C2 | Acidic (e.g., 5.0) | |
| Temperature | Pseudomonas sp. | 30°C |
| Ochrobactrum sp. C2 | 30°C | |
| Rhodococcus sp. QL2 | 35-40°C | |
| This table summarizes the optimal pH and temperature conditions for quinoline degradation by various microorganisms. researchgate.netiwaponline.com |
Nutrient Availability
The presence of additional sources of carbon and nitrogen can significantly impact the biotransformation of quinoline compounds. In some cases, the degradation of quinoline, which can serve as a sole source of carbon and nitrogen for certain bacteria, is inhibited by the presence of more easily metabolizable substrates like glucose or ammonium (B1175870) sulfate (B86663). iwaponline.com For Ochrobactrum sp. C2, the degradation of quinoline was suppressed when external carbon and nitrogen sources were added, indicating a catabolite repression-like effect. iwaponline.com This suggests that the transformation of this compound might be most efficient in environments where it is a primary nutrient source.
Q & A
Q. What are the optimized synthetic routes for methyl quinoline-6-carboxylate, and how do reaction conditions influence yield?
this compound can be synthesized via deoxygenation of its N-oxide derivative using isopropanol (IPA) and acetone in the presence of a catalyst. A reported method achieved 80% yield by reacting this compound N-oxide (1.0 equivalent) with 1.5 mol% catalyst in IPA/acetone (0.07 M) at room temperature . Alternative routes include condensation reactions using propylphosphonic anhydride (T3P) as a water scavenger, which minimizes reaction times and improves yields . Key factors affecting yield include solvent polarity, catalyst loading, and reaction temperature.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. For example, NMR of this compound shows distinct aromatic proton signals at δ 8.9 (dd, ) and δ 3.9 (s, 3H) for the methyl ester group . Gas chromatography-mass spectrometry (GC-MS) confirms molecular weight (m/z 187.1 for [M]) and purity . High-resolution mass spectrometry (HRMS) further validates the molecular formula (e.g., CHNO for ethyl derivatives) .
Q. How should researchers handle this compound safely in laboratory settings?
The compound is classified under acute toxicity categories (oral, dermal, inhalation; Category 4) . Use fume hoods, nitrile gloves, and protective eyewear. Avoid exposure to open flames due to potential decomposition products. Store in airtight containers at 2–8°C, away from oxidizing agents .
Q. What purification methods are recommended for isolating this compound?
Flash chromatography with gradients of petroleum ether (PE) and ethyl acetate (EA) (e.g., PE:EA = 100:1 to 10:1) effectively separates the product from byproducts . Recrystallization using hexanes/EtOAc (3:1) yields high-purity crystals (80–81% recovery) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and stereochemistry. For example, a related quinoline derivative (CHNO) crystallizes in the monoclinic P2/c space group, with unit cell parameters , enabling precise 3D modeling . ORTEP-3 visualizes thermal ellipsoids and hydrogen bonding networks .
Q. What mechanistic insights explain the regioselectivity in functionalizing this compound?
Electrophilic substitution at the C-3 position is favored due to electron-withdrawing effects of the ester group. DFT calculations and kinetic studies reveal that trifluoroacetylation (e.g., using TFAA) proceeds via a Friedel-Crafts mechanism, with BF·OEt enhancing electrophilicity . Steric hindrance from the methyl ester group directs substituents to meta positions.
Q. How does this compound serve as a precursor for pharmacologically active compounds?
It is a key intermediate in synthesizing anti-diabetic agents. Schiff base derivatives (e.g., (Z)-N’-ethylidenequinoline-6-carbohydrazide) are prepared by refluxing with hydrazine hydrate and aldehydes, showing α-glucosidase inhibition (IC < 10 µM) . Structural modifications at the C-4 position enhance bioavailability and target specificity.
Q. What strategies mitigate low yields in large-scale synthesis of this compound?
Optimize catalytic systems (e.g., Ru-based catalysts for deoxygenation) and employ continuous flow reactors to improve mass transfer and reduce side reactions . Scale-up trials using IPA as a recyclable reductant demonstrate 73% yield (based on recovered starting material) .
Q. How can computational methods predict the reactivity of this compound in novel reactions?
Molecular docking and MD simulations assess binding affinities for drug design. QSAR models correlate substituent effects (e.g., electron-withdrawing groups at C-6) with biological activity . Gaussian 09 calculations predict frontier molecular orbitals (HOMO/LUMO) to guide functionalization strategies.
Methodological Best Practices
Q. What analytical workflows validate the purity of this compound in interdisciplinary studies?
Combine HPLC (C18 column, acetonitrile/water gradient) with diode-array detection (DAD) to quantify impurities (<0.5%). Cross-validate with NMR to confirm absence of regioisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
